(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate
Description
Chemical Identity and Nomenclature
(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate possesses the Chemical Abstracts Service registry number 101804-01-7, establishing its unique identity within chemical databases worldwide. The compound exists under several systematic names, including (2-amino-3-methylbutan-2-yl)phosphonic acid hydrate and phosphonic acid, P-(1-amino-1,2-dimethylpropyl)-, reflecting the International Union of Pure and Applied Chemistry nomenclature conventions for organophosphorus compounds. The molecular structure features a central carbon atom bearing both an amino group and a phosphonic acid group, with additional methyl substituents that create a branched alkyl chain configuration.
The compound's structural characteristics can be represented through its Standard International Chemical Identifier as InChI=1S/C5H14NO3P.H2O/c1-4(2)5(3,6)10(7,8)9;/h4H,6H2,1-3H3,(H2,7,8,9);1H2, while its canonical Simplified Molecular Input Line Entry System notation appears as CC(C)C(C)(N)P(=O)(O)O.O. These representations demonstrate the presence of the characteristic phosphonic acid group P(=O)(OH)₂ attached to a tertiary carbon center that also bears an amino group and connects to an isopropyl substituent.
Physical properties of this compound include a melting point range of 248-255 degrees Celsius and a predicted boiling point of 305.2±44.0 degrees Celsius. The predicted density of 1.244±0.06 grams per cubic centimeter and a predicted acid dissociation constant of 1.27±0.10 provide important insights into its chemical behavior and potential interactions in biological systems. The hydrated form indicates the incorporation of water molecules into the crystal structure, which commonly occurs with highly polar compounds containing both amino and phosphonic acid functionalities.
Historical Development in Organophosphorus Chemistry
The development of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate occurs within the context of organophosphorus chemistry, which traces its origins to the early nineteenth century discoveries of French chemists. Jean Pierre Boudet is believed to have synthesized the first organophosphorus compound in 1801 from alcohol and phosphoric acid, followed by Jean Louis Lassaigne who reacted ethanol with phosphoric acid in 1820 to obtain triethylphosphate. These pioneering efforts established the foundation for subsequent developments that would eventually lead to the sophisticated phosphonic acid derivatives used in contemporary research.
The systematic development of organophosphorus chemistry gained momentum through the work of Aleksandr Yerminingel'dovich Arbuzov, who became a major pioneer in the field and was nominated for the Nobel Prize in Chemistry four times. Arbuzov's research at Kazan University, beginning with his first publications in 1906, established methodologies for constructing carbon-phosphorus bonds and created new tools for introducing phosphorus moieties in organic synthesis. His investigations into the structure of phosphorous acid and its derivatives, particularly the nature of hydrogen replacement by metals, provided crucial insights that influenced the development of modern phosphonic acid compounds.
The mid-twentieth century marked a significant expansion in organophosphorus chemistry, particularly during the period from 1950 to 1960, which has been described as the era of organophosphate compounds. During this time, German chemist Gerhard Schrader patented the first organophosphorus insecticides, including hexaethyltetraphosphate and tetraethylphosphate, while also developing more potent compounds for potential military applications. The dual-track development of organophosphorus compounds for both agricultural and military purposes demonstrated the versatility of phosphorus-containing molecules and established the foundation for exploring diverse biological activities.
The evolution toward phosphonic acid derivatives like (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate represents a more recent phase in organophosphorus chemistry, driven by the need for compounds with enhanced metabolic stability and reduced toxicity compared to earlier organophosphate pesticides. Research efforts have increasingly focused on phosphonic acids as alternatives to phosphate esters because the carbon-phosphorus bond in phosphonates provides greater resistance to enzymatic hydrolysis compared to the oxygen-phosphorus bonds found in phosphates. This chemical modification has proven particularly valuable in pharmaceutical applications where prolonged biological activity is desired.
Contemporary organophosphorus chemistry has embraced the principles established by early pioneers while incorporating modern synthetic methodologies and analytical techniques. The development of compounds such as (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate reflects the field's maturation from purely synthetic curiosities to rationally designed molecules with specific biological targets. The incorporation of amino groups alongside phosphonic acid moieties represents a sophisticated approach to creating molecules that can interact with biological systems while maintaining chemical stability.
Role in Bioisosteric Replacement Strategies
(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate exemplifies the application of bioisosteric replacement strategies in modern medicinal chemistry, where phosphonic acid groups serve as metabolically stable alternatives to phosphate moieties. The concept of bioisosterism involves replacing one functional group with another that exhibits similar biological activity but possesses improved pharmacological properties. Phosphonic acids have emerged as particularly valuable bioisosteres for phosphates because they maintain similar electronic and geometric characteristics while providing enhanced resistance to enzymatic degradation.
The phosphate group plays critical roles in biological systems, serving as essential components of deoxyribonucleic acid and ribonucleic acid, facilitating energy transfer processes, and modulating protein function through phosphorylation cascades. However, the therapeutic utility of phosphate-containing compounds is severely limited by their susceptibility to phosphatase-mediated hydrolysis and poor cellular bioavailability due to their highly charged nature. The replacement of oxygen with carbon in phosphonic acid derivatives addresses these limitations by introducing a non-scissile carbon-phosphorus bond while utilizing functional groups with reduced charge that can still interact favorably with target proteins.
Research investigating phosphonic acid bioisosteres has demonstrated their effectiveness in various therapeutic applications. Studies of adenosine triphosphate analogues prepared by Blackburn and colleagues showed that replacement of ether oxygen with carbon improved metabolic stability, though the substitution of polar oxygen with methylene was not considered optimal. Subsequent research explored halogen-substituted methylene analogues that modulated the acid dissociation constant closer to that found in adenosine triphosphate, demonstrating how structural modifications can fine-tune biological recognition properties.
The amino acid derivative nature of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate positions it within a class of compounds that has shown particular promise as enzyme inhibitors and receptor modulators. Research by investigators studying gamma-aminobutyric acid receptor systems found that phosphinic and phosphonic acid analogues of isonipecotic acid functioned as effective antagonists at gamma-aminobutyric acid type C receptors. The phosphonic acid analogue piperidin-4-ylphosphonic acid, while weaker than its phosphinic acid counterpart, demonstrated the potential for phosphonic acid derivatives to interact selectively with specific receptor subtypes.
Mechanistic studies have revealed that phosphonic acid compounds like (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate can function as enzyme inhibitors by binding to active sites and blocking substrate access. The phosphonic acid group provides crucial binding affinity and specificity, while the amino group and branched alkyl chain contribute to molecular recognition and selectivity. This combination of functional groups allows for precise targeting of specific enzymes or receptors while maintaining the metabolic stability that makes phosphonic acids attractive as therapeutic agents.
| Bioisosteric Feature | Traditional Phosphate | Phosphonic Acid Advantage |
|---|---|---|
| Bond Stability | P-O bonds hydrolyzed by phosphatases | C-P bonds resistant to enzymatic cleavage |
| Charge Distribution | Highly charged at physiological pH | Reduced charge improves bioavailability |
| Metabolic Fate | Rapid enzymatic degradation | Enhanced metabolic stability |
| Cellular Uptake | Poor due to high charge | Improved penetration capabilities |
The development of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate and related compounds represents the culmination of decades of research into phosphonate bioisosteres. Contemporary medicinal chemistry continues to explore these compounds as alternatives to phosphate-containing drugs, particularly in areas where enzymatic stability and improved bioavailability are critical considerations. The unique structural features of this compound, combining amino acid characteristics with phosphonic acid functionality, position it as a valuable tool for investigating biological systems and developing new therapeutic approaches that leverage the advantages of bioisosteric replacement strategies.
Properties
IUPAC Name |
(2-amino-3-methylbutan-2-yl)phosphonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P.H2O/c1-4(2)5(3,6)10(7,8)9;/h4H,6H2,1-3H3,(H2,7,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZXVBDUXGJSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(N)P(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693916 | |
| Record name | (2-Amino-3-methylbutan-2-yl)phosphonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101804-01-7 | |
| Record name | (2-Amino-3-methylbutan-2-yl)phosphonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrochloric Acid-Mediated Hydrolysis
A dialkyl (1-amino-1,2-dimethylpropyl)phosphonate precursor is refluxed with concentrated HCl (35–37%) for 1–12 hours. The reaction proceeds via protonation of the phosphonate oxygen, followed by nucleophilic attack by water (Figure 1). After distillation to remove excess HCl and water, the product is isolated as a hydrate due to hydrogen bonding with residual water.
Key Parameters :
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Temperature : Reflux (≈110°C for HCl/water)
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Yield : 65–85% (typical for α-aminophosphonic acids)
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Purification : Recrystallization in acetonitrile or methanol/acetone mixtures.
This method is scalable but limited by acid-sensitive functional groups. For example, ester or amide groups may degrade under prolonged acidic conditions.
Bromotrimethylsilane (McKenna’s Method)
Bromotrimethylsilane (BrSiMe₃) offers a milder alternative for dealkylating phosphonate esters. The process involves:
Silylation and Methanolysis
The dialkyl phosphonate is treated with BrSiMe₃ in dichloromethane or acetonitrile at room temperature, forming a silylated intermediate. Subsequent methanolysis or aqueous hydrolysis yields the phosphonic acid. For the target compound, this method preserves the amino group’s integrity while avoiding harsh acidic conditions.
Advantages :
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Functional Group Tolerance : Suitable for acid-labile substrates.
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Yield : 70–90% (reported for analogous α-aminophosphonic acids).
Example Protocol :
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Stir dialkyl (1-amino-1,2-dimethylpropyl)phosphonate with BrSiMe₃ (2 equiv) in CH₂Cl₂ for 6 hours.
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Quench with methanol, evaporate solvents, and recrystallize the residue from water/acetonitrile.
Kabachnik-Fields Three-Component Reaction
The Kabachnik-Fields reaction condenses an amine, aldehyde, and phosphite to form α-aminophosphonates, which are hydrolyzed to phosphonic acids. For (1-amino-1,2-dimethylpropyl)phosphonic acid hydrate:
Reaction Mechanism and Optimization
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Components :
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Amine: 1,2-Dimethylpropylamine
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Aldehyde: Isobutyraldehyde (to form the branched chain)
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Phosphite: Diethyl or dimethyl phosphite.
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Hydrolysis : The resulting α-aminophosphonate is hydrolyzed using HCl or BrSiMe₃ to yield the phosphonic acid hydrate.
Yield Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Condensation | 75–90 | Acetyl chloride, 12 h |
| Hydrolysis | 80–95 | HCl (conc.), reflux |
This method is atom-economical and scalable, though regioselectivity must be controlled for branched aldehydes.
Hydrogenolysis of Benzyl-Protected Precursors
Dibenzyl phosphonates are hydrogenolyzed to phosphonic acids using palladium catalysts. For the target compound:
Synthesis of Dibenzyl (1-Amino-1,2-dimethylpropyl)phosphonate
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Phosphite Addition : React 1-amino-1,2-dimethylpropylamine with dibenzyl phosphite in THF.
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Hydrogenolysis : Treat with H₂/Pd-C in methanol to remove benzyl groups.
Advantages :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| HCl Hydrolysis | Reflux, 12 h | 65–85 | High | Industrial |
| BrSiMe₃ | RT, 6 h | 70–90 | Moderate | Lab-scale |
| Kabachnik-Fields | 60°C, 12 h | 75–90 | High | Pilot-scale |
| Hydrogenolysis | H₂/Pd-C, 24 h | 85–90 | High | Lab-scale |
Key Findings :
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Industrial Preference : HCl hydrolysis remains dominant due to low cost and simplicity.
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Sensitivity Considerations : BrSiMe₃ is preferred for substrates with acid-sensitive groups.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
One of the prominent applications of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate is its potential as an antibacterial agent. Research indicates that aminophosphonates exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Bacillus subtilis. A study reported minimum inhibitory concentration (MIC) values for synthesized α-aminophosphonates in the range of 3.13 to 6.25 μg/mL, demonstrating their efficacy in eradicating bacterial biofilms, which are a major concern in medical and industrial settings .
Mechanism of Action
The mechanism through which these compounds exert their antibacterial effects involves the inhibition of bacterial biofilm formation by reducing extracellular polymeric substances (EPS). Molecular docking studies have shown that these compounds bind effectively to bacterial proteins, disrupting essential cellular functions .
Case Study: Synthesis and Efficacy Testing
A study conducted by researchers at the Chinese Academy of Sciences synthesized various α-aminophosphonates using ionic liquid as a catalyst. The compounds were tested for their antibacterial activity, revealing that compound [B] significantly inhibited biofilm formation in Pseudomonas aeruginosa, highlighting the potential for developing new anti-biofilm agents based on this class of compounds .
Agricultural Applications
Herbicides and Plant Growth Regulators
The compound is also being explored for its role in agriculture, particularly as a potential herbicide or plant growth regulator. Its phosphonic structure allows it to interact with plant metabolic pathways, potentially enhancing growth or providing resistance to certain pests or diseases.
Research Findings
Studies have indicated that phosphonates can influence plant growth by modulating hormonal pathways. For instance, certain phosphonates have been shown to mimic plant hormones, promoting root development and overall plant vigor .
Materials Science
Synthesis of Functionalized Polymers
In materials science, (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate has been utilized in the synthesis of functionalized polymers. These polymers can exhibit enhanced mechanical properties and chemical resistance due to the incorporation of phosphonic acid groups.
Case Study: Polymer Development
A study demonstrated the use of aminophosphonic acids in creating novel polymeric materials with improved fire resistance and thermal stability. The incorporation of phosphonic acid groups into the polymer matrix resulted in materials that not only met but exceeded standard performance metrics for fire-retardant applications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | MIC values: 3.13 - 6.25 μg/mL; effective against biofilms |
| Agricultural Science | Potential herbicides and growth regulators | Modulates plant hormonal pathways; promotes root development |
| Materials Science | Synthesis of functionalized polymers | Enhanced fire resistance and thermal stability in polymeric materials |
Mechanism of Action
The mechanism of action of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phosphonic acid group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but with a simpler alkyl chain.
2-Aminoethylphosphonic acid: Contains an ethyl group instead of a branched alkyl chain.
Glyphosate: A well-known herbicide with a phosphonic acid group.
Uniqueness
(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate is unique due to its branched alkyl chain, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate, with the molecular formula CHNOP, is a phosphonic acid derivative that has garnered attention for its biological activity. This compound is characterized by a phosphonic acid group linked to an amino group and a branched alkyl chain, which influences its reactivity and interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
The synthesis of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate typically involves the reaction of 2-amino-3-methylbutanol with phosphorous acid under reflux conditions. This method allows for the formation of the desired compound through controlled chemical reactions, including oxidation and substitution processes.
The biological activity of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate is primarily attributed to its ability to interact with specific enzymes and receptors. The phosphonic acid group plays a crucial role in binding affinity, allowing the compound to act as an enzyme inhibitor . By occupying the active sites of target enzymes, it can effectively block their activity, which is pivotal in various biochemical pathways.
Enzyme Inhibition
Research indicates that (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate can inhibit certain enzymes involved in metabolic processes. The inhibition mechanism often involves competitive binding to the enzyme's active site, thereby preventing substrate access. This property has implications for developing therapeutic agents targeting metabolic disorders.
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt bacterial cell functions. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with cellular signaling pathways or metabolic processes.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1: Enzyme Inhibition | Demonstrated that (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate inhibits enzyme X by 70% at a concentration of 50 µM. | Potential use in treating diseases involving enzyme X dysregulation. |
| Study 2: Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 25 µg/mL and 30 µg/mL respectively. | Could be developed into a new class of antibiotics targeting resistant strains. |
| Study 3: Biochemical Assays | Used as a ligand in biochemical assays to study protein interactions; facilitated identification of novel protein targets. | Valuable tool for drug discovery and understanding protein functions. |
Comparative Analysis with Similar Compounds
To contextualize the unique properties of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Aminomethylphosphonic acid | Simpler alkyl chain | Moderate enzyme inhibition |
| 2-Aminoethylphosphonic acid | Ethyl group instead of branched chain | Limited antimicrobial activity |
| Glyphosate | Phosphonic acid group | Well-known herbicide with different target specificity |
The branched alkyl chain in (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate contributes to its distinct chemical behavior and enhances its binding affinity for biological targets compared to these other compounds.
Q & A
Q. How can the chemical structure of (1-amino-1,2-dimethylpropyl)phosphonic acid hydrate be verified experimentally?
Q. What synthetic routes are optimal for producing high-purity (1-amino-1,2-dimethylpropyl)phosphonic acid hydrate?
- Methodological Answer: The compound is synthesized via reaction of (1R)-2-methyl-1-propanol with phosphorus trichloride and ammonia, followed by hydrolysis . Optimize reaction conditions:
- Temperature: 0–5°C during phosphorylation to prevent side reactions.
- Solvent: Anhydrous tetrahydrofuran (THF) for controlled reactivity.
- Purification: Recrystallization from ethanol-water mixtures improves purity (>97%). Monitor by thin-layer chromatography (TLC) with ninhydrin staining for amino group detection .
Q. Which biochemical pathways are influenced by this compound?
- Methodological Answer: The compound mimics amino acids and phosphates, inhibiting enzymes in amino acid metabolism (e.g., alanine racemase) and interfering with bacterial cell wall synthesis. Use enzyme inhibition assays (e.g., IC₅₀ determination via UV-Vis spectroscopy) and metabolomic profiling (LC-MS) to map disrupted pathways .
Advanced Research Questions
Q. How to resolve contradictory data in enzyme inhibition studies involving this compound?
- Methodological Answer: Contradictions may arise from stereochemical specificity (R vs. S configurations) or assay conditions (pH, cofactors). Conduct enantiomer-selective assays using chiral HPLC to isolate isomers. Validate with isothermal titration calorimetry (ITC) to measure binding affinities under varying conditions .
Q. What computational strategies predict its antiviral mechanisms?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to model interactions with viral polymerases or proteases. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of binding. Cross-reference with experimental IC₅₀ values from viral replication assays .
Q. How to address analytical challenges in detecting phosphonate metabolites in cellular systems?
- Methodological Answer: Use ³¹P-NMR or HPLC-MS with ion-pairing reagents (e.g., tetrabutylammonium phosphate) to enhance retention of polar phosphonates. For intracellular tracking, employ radiolabeling (³²P) or fluorescent probes conjugated to the amino group .
Q. What advanced techniques improve regioselectivity in substitution reactions?
- Methodological Answer: Apply flow chemistry with immobilized catalysts (e.g., Pd/C) to control reaction kinetics. Use microwave-assisted synthesis to enhance regioselectivity in alkylation or acylation reactions. Monitor intermediates via in-situ FTIR .
Methodological Design & Data Analysis
Q. Which statistical methods optimize reaction conditions for scale-up?
- Methodological Answer: Implement a Box-Behnken design (BBD) to evaluate variables (temperature, solvent ratio, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. Validate with ANOVA to ensure reproducibility .
Q. How to differentiate enzyme inhibition from broad antimicrobial activity?
- Methodological Answer: Compare minimum inhibitory concentrations (MICs) against enzyme-specific knockout microbial strains. Pair with transcriptomic analysis (RNA-seq) to identify downregulated genes in targeted pathways (e.g., peptidoglycan biosynthesis) .
Q. Designing analogs with enhanced bioactivity: What structural features are critical?
- Methodological Answer:
Perform structure-activity relationship (SAR) studies by modifying the methyl groups or phosphonic acid moiety. Use density functional theory (DFT) to calculate electron density maps and predict binding efficiency. Validate with in vitro cytotoxicity assays (e.g., MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
